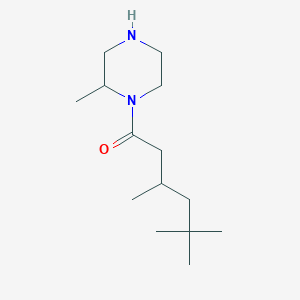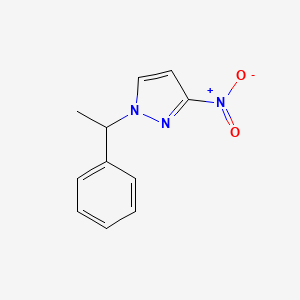
3-Nitro-1-(1-phenylethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Nitro-1-(1-phenylethyl)-1H-pyrazole” belongs to the class of organic compounds known as nitropyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of “3-Nitro-1-(1-phenylethyl)-1H-pyrazole” would depend on the reactivity of the nitro group and the phenylethyl group . The nitro group is electron-withdrawing and can undergo reduction reactions, while the phenylethyl group can participate in various organic reactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Research has shown that the crystal structure of related pyrazole compounds demonstrates significant molecular interactions, including hydrogen bonding and π-stacking, which are crucial for understanding their potential applications in materials science and drug design. For instance, studies on similar pyrazole derivatives highlight the importance of N—H⋯N and N—H⋯O hydrogen bonds in forming crystalline sheets, indicating their potential utility in designing molecular assemblies and supramolecular materials (Hernández-Ortega et al., 2012).
Molecular Orbital and Spectral Analysis
The structural and spectral characteristics of conjugated pyrazoles have been explored, particularly focusing on how functional groups affect tautomeric behavior and energy band gaps. This kind of research is pivotal for the development of new materials with specific electronic properties, as demonstrated in the detailed analysis of pyrazole derivatives using density functional theory (DFT) and experimental spectral data (Ibnaouf et al., 2019).
Synthesis and Reactivity
The synthesis of substituted pyrazoles through reactions like the Diels-Alder reaction has been extensively studied. These compounds exhibit high reactivity and potential biological activity, making them of interest in pharmaceutical research and materials science. Such studies not only provide insights into the synthetic pathways of these compounds but also predict their potential as bioactive molecules (Volkova et al., 2021).
Potential Biological Activities
Research into the potential biological activities of pyrazole derivatives, based on predictive models like the PASS-online program, suggests these compounds may exhibit antitumor effects and act as enzyme inhibitors. Such findings are crucial for guiding future experimental studies aimed at developing new therapeutic agents (Volkova et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-1-(1-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(10-5-3-2-4-6-10)13-8-7-11(12-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVRJCVEFESMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(1-phenylethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

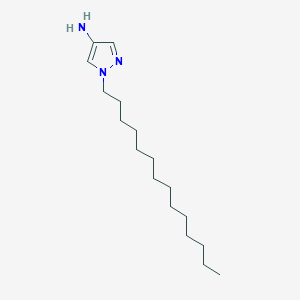
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
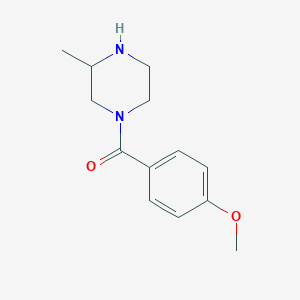

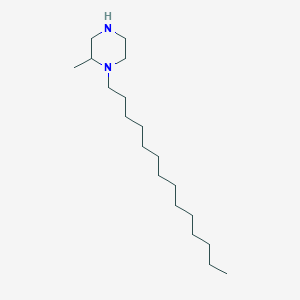
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
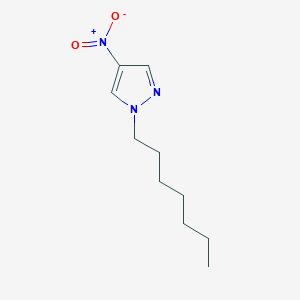
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
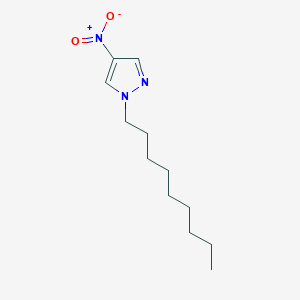
![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
